molecular formula C15H16FN3O2S2 B6449817 2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2549046-79-7

2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Cat. No.: B6449817
CAS No.: 2549046-79-7
M. Wt: 353.4 g/mol
InChI Key: NALWWJROQCZWIR-UHFFFAOYSA-N
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Description

2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex organic compound featuring a unique combination of a fluorobenzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step often involves the reaction of the core structure with 2-fluorobenzenesulfonyl chloride under controlled conditions.

    Formation of the Thiazole Ring: The final step involves the cyclization of the intermediate product with appropriate thiazole precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group may interact with enzymes or receptors, altering their activity. The thiazole ring can also play a role in binding to biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
  • 2-[5-(2-bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Uniqueness

The presence of the fluorobenzenesulfonyl group in 2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S2/c16-13-3-1-2-4-14(13)23(20,21)19-9-11-7-18(8-12(11)10-19)15-17-5-6-22-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALWWJROQCZWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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